molecular formula C11H9N3O3S B5059170 2-[(4-nitrobenzyl)thio]-4-pyrimidinol CAS No. 78932-23-7

2-[(4-nitrobenzyl)thio]-4-pyrimidinol

Cat. No. B5059170
CAS RN: 78932-23-7
M. Wt: 263.27 g/mol
InChI Key: UNSOILCRMHBRPW-UHFFFAOYSA-N
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Description

2-[(4-nitrobenzyl)thio]-4-pyrimidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has a thioether group attached to the pyrimidine ring. The presence of the nitrobenzyl group makes it a photoresponsive molecule, which means that it can undergo a chemical reaction upon exposure to light.

Mechanism of Action

The mechanism of action of 2-[(4-nitrobenzyl)thio]-4-pyrimidinol is based on its photoresponsive nature. Upon exposure to light, the nitrobenzyl group undergoes a photochemical reaction, leading to the formation of a highly reactive intermediate. This intermediate can then undergo different reactions, depending on the surrounding environment and the presence of other molecules.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-nitrobenzyl)thio]-4-pyrimidinol can interact with different biological molecules, including proteins and nucleic acids. It has been shown to be a potent inhibitor of protein tyrosine phosphatases, which are enzymes involved in various cellular processes, including cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-[(4-nitrobenzyl)thio]-4-pyrimidinol in lab experiments is its photoresponsive nature, which allows for precise control over the reaction conditions. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues.

Future Directions

There are several future directions for the research on 2-[(4-nitrobenzyl)thio]-4-pyrimidinol, including the development of new photoresponsive materials and the exploration of its potential applications in biomedicine. Further studies are needed to understand the mechanism of action of this compound and its interactions with biological molecules. Additionally, the development of new synthesis methods and the optimization of existing ones can lead to the production of more efficient and cost-effective compounds.

Synthesis Methods

The synthesis of 2-[(4-nitrobenzyl)thio]-4-pyrimidinol can be achieved through different methods, including the reaction of 4-nitrobenzyl chloride with thiourea followed by cyclization with ethyl cyanoacetate. Another method involves the reaction of 4-nitrobenzyl bromide with thiourea and then cyclization with malononitrile.

Scientific Research Applications

2-[(4-nitrobenzyl)thio]-4-pyrimidinol has been extensively studied for its potential applications in various fields, including photochemistry, materials science, and biomedicine. One of the significant applications of this compound is in the field of photoresponsive materials, where it can be used to develop light-responsive polymers and hydrogels.

properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c15-10-5-6-12-11(13-10)18-7-8-1-3-9(4-2-8)14(16)17/h1-6H,7H2,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSOILCRMHBRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=CC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286939
Record name 2-[(4-nitrobenzyl)thio]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Nitrobenzyl)thio]pyrimidin-4-ol

CAS RN

78932-23-7
Record name NSC48374
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48374
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(4-nitrobenzyl)thio]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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